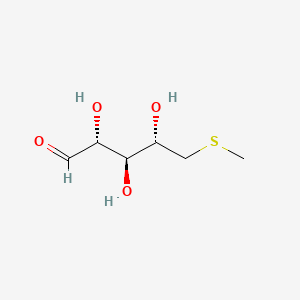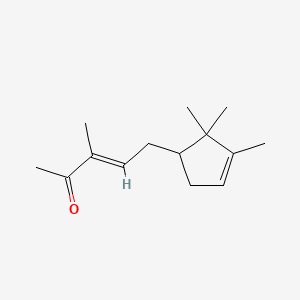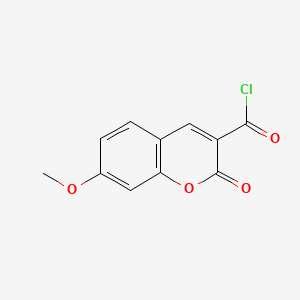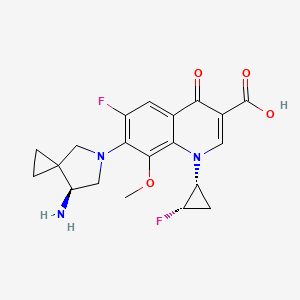
Trichloridoselenidomolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloridoselenidomolybdenum is a molybdenum coordination entity.
Applications De Recherche Scientifique
Analytical Chemistry Applications
- Trichloridoselenidomolybdenum has been explored for its role as a reducing agent in analytical chemistry. Research by Farah and Mikhail (1959) introduced trivalent molybdenum as a new analytical reducing agent in hydrochloric and sulfuric acid media, demonstrating its potential for reductive titrations in analytical applications (Farah & Mikhail, 1959).
Catalytic Applications
- Molybdenum compounds, such as this compound, have been used in olefin metathesis reactions, a pivotal advance in chemistry. Koh et al. (2017) showed that molybdenum monoaryloxide chloride complexes can be used in cross-metathesis reactions, signifying the importance of molybdenum-based catalysts in synthetic chemistry (Koh et al., 2017).
Photoluminescence and Sensing Applications
- Molybdenum-based compounds, including this compound, have shown potential in photoluminescence and sensing applications. Gerardi, Barnett, and Lewis (1999) reviewed the applications of tris(2,2′-bipyridyl)ruthenium(III) as a chemiluminescent reagent, indicating the utility of molybdenum compounds in analytical and sensing fields (Gerardi, Barnett, & Lewis, 1999).
Energy Conversion and Storage
- Molybdenum diselenide (MoSe2), a related compound, has been used in energy storage and conversion applications. Li, Wang, and Sun (2022) discussed molecular engineering strategies toward molybdenum diselenide design for energy storage and conversion, underscoring the importance of molybdenum compounds in this field (Li, Wang, & Sun, 2022).
Biomedical Applications
- Molybdenum-based nanomaterials, including derivatives of this compound, have been investigated for their biomedical applications. Yadav et al. (2018) provided an overview of MoS2 research with an emphasis on biomedical applications, demonstrating the potential of molybdenum compounds in therapy, bioimaging, and biosensing (Yadav, Roy, Singh, Khan, & Jaiswal, 2018).
Propriétés
Formule moléculaire |
Cl3MoSe |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
trichloro(selanylidene)molybdenum |
InChI |
InChI=1S/3ClH.Mo.Se/h3*1H;;/q;;;+3;/p-3 |
Clé InChI |
ALMSDFXBBAUJSD-UHFFFAOYSA-K |
SMILES |
Cl[Mo](=[Se])(Cl)Cl |
SMILES canonique |
Cl[Mo](=[Se])(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)
![(1S,5R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1237223.png)



![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1237230.png)


![[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237234.png)

![(2S,4R)-2-[(Z)-5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino)-1-(3-pyridylmethyl)pyrrolidine hydrochloride](/img/structure/B1237237.png)


